6-Methoxybenzo[b]thiophen-3-amine
Description
Significance of Benzo[b]thiophene Scaffolds in Advanced Chemical Research
The benzo[b]thiophene scaffold, a fusion of a benzene (B151609) and a thiophene (B33073) ring, is recognized as a "privileged structure" in drug discovery. nih.gov This is attributed to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.
Benzo[b]thiophene derivatives have been extensively investigated and have shown potential as:
Anticancer agents: Certain derivatives have been found to inhibit tubulin polymerization, a key process in cell division, making them promising candidates for cancer therapy. acs.org Others have been designed to target specific pathways involved in tumor growth and metastasis.
Antimicrobial agents: The scaffold is a core component of compounds showing activity against various bacteria and fungi. nih.govresearchgate.net
Anti-inflammatory agents: The structural features of benzo[b]thiophenes have been utilized to develop compounds with anti-inflammatory properties. nih.govnih.gov
Other therapeutic areas: Research has also explored their potential as antioxidants, anticonvulsants, antidiabetics, and for the treatment of neurodegenerative diseases. nih.govnih.gov
The versatility of the benzo[b]thiophene core allows for the synthesis of a vast library of derivatives, where modifications at different positions on the ring system can fine-tune the pharmacological activity. nih.gov This has made it a focal point for medicinal chemists aiming to develop new and more effective drugs. nih.govnih.gov
Current Research Landscape of Aminobenzothiophenes
The introduction of an amino group to the benzo[b]thiophene scaffold, creating aminobenzothiophenes, further enhances the potential for developing biologically active molecules. The amino group can serve as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.
The current research on aminobenzothiophenes is vibrant and multifaceted, with studies focusing on various isomers and substituted derivatives. For instance, 2-aminobenzothiophene derivatives have been synthesized and evaluated as potent inhibitors of tubulin polymerization. acs.org Furthermore, 2,3-difunctionalized benzo[b]thiophenes are being investigated as agonists for the Stimulator of Interferon Genes (STING) and as inhibitors of NaPi-IIB, highlighting their potential in immunology and for treating certain types of cancer. acs.org
While direct studies on 6-Methoxybenzo[b]thiophen-3-amine are limited, research on closely related compounds provides valuable insights. For example, derivatives of benzo[b]thiophen-3-amine (B172997) have been explored for their pharmacological properties. ontosight.ai The position and nature of substituents on both the benzene and thiophene rings play a crucial role in determining the biological activity. The methoxy (B1213986) group at the 6-position, as seen in the target compound, is a common feature in many biologically active molecules and can influence properties such as solubility, metabolism, and target binding.
The synthesis of aminobenzothiophene derivatives is an active area of research, with various methods being developed to create these compounds efficiently. nih.gov These synthetic efforts are crucial for generating new chemical entities for biological screening and drug discovery programs.
Below is a table summarizing the properties of some related aminobenzothiophene derivatives that have been studied, illustrating the type of data that is critical in the evaluation of these compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |
| Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl- | C11H13NOS | 207.29 | Spectroscopic characterization |
| Benzo[b]thiophen-3-amine, N-(4-methoxyphenyl)-2-nitro- | C15H12N2O3S | 312.34 | Potential for reactivity and biological activity |
| Benzo[b]thiophen-3-amine, 6-phenoxy-2-phenyl-, 1,1-dioxide | C20H15NO3S | 349.40 | Spectroscopic characterization |
Structure
3D Structure
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6-methoxy-1-benzothiophen-3-amine |
InChI |
InChI=1S/C9H9NOS/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-5H,10H2,1H3 |
InChI Key |
NLXPVRJDXWAAIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CS2)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxybenzo B Thiophen 3 Amine and Its Analogs
Conventional Synthetic Routes
Conventional methods for synthesizing the benzo[b]thiophene core, including the specific target compound 6-Methoxybenzo[b]thiophen-3-amine, have traditionally relied on cyclization and regioselective strategies.
Cyclization Reactions in Benzo[b]thiophene Synthesis
The formation of the benzo[b]thiophene skeleton is often achieved through intramolecular cyclization of appropriately substituted benzene (B151609) derivatives. chemicalbook.com A common strategy involves the reaction of a substituted thiophenol with an α-halo-ketone or -ester, followed by cyclization. For instance, the reaction of a thiophenol with chloroacetic acid can produce a thioacetic acid derivative, which upon cyclization, yields a 3-hydroxybenzo[b]thiophene. chemicalbook.com This intermediate can then be further modified to introduce the desired amine group.
Another approach involves the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This method has been shown to be effective for the synthesis of 2,3-disubstituted benzo[b]thiophenes under moderate reaction conditions. nih.gov For example, the use of a dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as an electrophilic sulfur source allows for the cyclization of various substituted alkynes with excellent yields. nih.gov The presence of functionalities like a bromine atom on the aromatic ring is well-tolerated, providing a handle for further derivatization. nih.gov
Iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes represents another pathway to fused benzo[b]thiophene derivatives. thieme-connect.com This photochemical approach has been demonstrated to be more efficient in some cases than oxidative coupling with iron(III) chloride or palladium-catalyzed intramolecular arylation. thieme-connect.com
| Starting Material | Reagents | Product | Key Features |
| 2-phenylthioethanol | Pd/Al catalyst | Benzo[b]thiophene | High temperature oxidation-cyclization. chemicalbook.com |
| Arylmercapto acetals | ZnCl2-impregnated montmorillonite | Benzo[b]thiophene | Gas-phase reaction. chemicalbook.com |
| Arylthioacetic acid | Acetic anhydride | 3-hydroxybenzo[b]thiophene | Cyclization followed by dehydroxylation to yield benzo[b]thiophene. chemicalbook.com |
| o-alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-disubstituted benzo[b]thiophenes | Electrophilic cyclization with introduction of a thiomethyl group. nih.gov |
| 4,5-diaryl-substituted thiophenes | Iodine | Fused benzo[b]thiophene derivatives | Photochemical cyclization. thieme-connect.com |
Regioselective Synthesis Strategies for Aminobenzothiophenes
Achieving the desired substitution pattern, particularly the placement of the amine group at the 3-position of the benzo[b]thiophene ring, requires regioselective control. One method involves the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base. nih.govrsc.org This approach provides direct access to 3-aminobenzo[b]thiophenes in good yields. nih.govrsc.org
The Willgerodt–Kindler reaction offers a one-pot synthesis of 3-aminobenzo[b]thiophenes starting from 1-(2-chloro-5-nitrophenyl)ethanone, sulfur, and a primary or secondary amine. researchgate.net This method has proven to be efficient for the synthesis of various 3-aminobenzo[b]thiophene derivatives. researchgate.net In contrast, a base-catalyzed transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole in the presence of amines provides a convenient route to 2-aminobenzo[b]thiophenes. researchgate.net
A metal-free approach for the synthesis of functionalized 2-aminothiophene derivatives has also been developed, involving the reaction of 2-ynals with thioamides in alcohols. nih.gov This cascade reaction proceeds via an aldol (B89426) condensation, regioselective intramolecular cyclization, and conjugate addition to yield 2,3,5-trisubstituted 2-aminothiophenes. nih.gov
Advanced Synthetic Approaches
To improve efficiency, yield, and environmental friendliness, advanced synthetic methodologies have been applied to the synthesis of benzo[b]thiophene derivatives.
Microwave-Assisted Organic Synthesis of Benzo[b]thiophene Derivatives
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate can be significantly expedited using microwave heating, with reaction times often reduced to minutes and yielding products in high yields (58-96%). nih.govrsc.org This rapid and efficient method avoids the need for metal catalysts to construct the parent heterocycle. rsc.org Microwave-assisted synthesis has also been successfully employed for the N-alkylation of benzotriazole (B28993) and the preparation of benzimidazole (B57391) thiazine (B8601807) derivatives, showcasing its broad applicability in heterocyclic chemistry. nih.govresearchgate.net
| Reactants | Conditions | Product | Yield | Reference |
| 2-halobenzonitriles, methyl thioglycolate | Triethylamine, DMSO, 130 °C, Microwave | 3-aminobenzo[b]thiophenes | 58-96% | nih.govrsc.org |
| Benzotriazole, alkyl halides | K2CO3, DMF, Microwave | N-alkylated benzotriazoles | Good | nih.gov |
| 3-chloro-4-fluorobenzene-1, 2-diamine, lactic acid | Microwave | Fluoro, chloro 2-acetyl benzimidazole | Not specified | researchgate.net |
Continuous Flow Chemistry Applications in Heterocyclic Amine Synthesis
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. bohrium.comnih.gov This technology is increasingly being used for the synthesis of a wide variety of heterocyclic compounds. bohrium.comnih.govuc.ptresearchgate.net While specific examples for the continuous flow synthesis of this compound are not prevalent in the searched literature, the general principles are applicable. Flow processes can facilitate the handling of hazardous reagents and intermediates, and allow for precise control over reaction parameters, leading to improved yields and purity. nih.gov The integration of techniques like microwave heating and real-time monitoring with flow systems further enhances their utility in synthesizing complex molecules like heterocyclic amines. nih.gov
Metal-Catalyzed Coupling Reactions for Benzo[b]thiophene Derivatization
Palladium-catalyzed cross-coupling reactions are invaluable for the derivatization of the benzo[b]thiophene core. researchgate.net For instance, the Sonogashira cross-coupling of a bromo-substituted thiophene (B33073) with an ethynyl-substituted benzene derivative can be used to construct a precursor that, upon electrophilic cyclization with iodine, yields a 3-iodo-2-substituted-1-benzothiophene. researchgate.net This iodinated intermediate can then undergo further Stille or Sonogashira coupling reactions to introduce a variety of substituents at the 3-position. researchgate.net
Transition-metal-catalyzed cross-couplings involving carbene migratory insertion have also emerged as a powerful tool in organic synthesis. nih.gov This methodology, which can be catalyzed by various metals including palladium, copper, and rhodium, allows for the formation of C-C bonds and has been applied to a wide range of substrates. nih.gov Such strategies could potentially be adapted for the synthesis and functionalization of benzo[b]thiophene scaffolds.
Chemical Reactivity and Derivatization Studies of 6 Methoxybenzo B Thiophen 3 Amine
Electrophilic and Nucleophilic Reactivity Profiles
The reactivity of 6-Methoxybenzo[b]thiophen-3-amine is dictated by the interplay of the electron-donating effects of the methoxy (B1213986) and amino groups and the inherent electronic properties of the benzo[b]thiophene ring system. The amino group at the 3-position and the methoxy group at the 6-position both increase the electron density of the aromatic system, influencing its susceptibility to electrophilic attack and modulating the nucleophilicity of the amino group itself.
Electrophilic Reactivity: The benzo[b]thiophene ring is activated towards electrophilic substitution by the methoxy group. Theoretical and experimental studies on related methoxy-substituted indoles and benzothiophenes suggest that electrophilic attack is likely to occur at specific positions on the benzene (B151609) ring, influenced by the directing effects of the methoxy group. chim.it For instance, in 4-methoxybenzo[b]thiophene, electrophilic substitution reactions such as bromination and nitration have been shown to occur preferentially at the 7-position. acs.org While specific studies on this compound are limited, it can be inferred that the positions ortho and para to the methoxy group (positions 5 and 7) would be activated towards electrophiles. However, the presence of the amino group at position 3 also significantly influences the regioselectivity of such reactions.
Structural Modifications and Derivative Synthesis
The synthetic utility of this compound lies in its capacity to undergo various structural modifications, primarily through reactions involving the amino group. These modifications allow for the introduction of diverse functional groups, leading to the generation of libraries of derivatives with potential biological activities.
Key derivatization strategies include:
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This is a common strategy to introduce a wide range of substituents. For example, the acylation of aminothiophenes is a well-established method for synthesizing new chemical entities. nih.gov
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a class of compounds with significant pharmacological importance. chim.itresearchgate.net The synthesis of sulfonamides from amines is a robust and widely used transformation in medicinal chemistry. researchgate.net
Urea (B33335) and Thiourea (B124793) Formation: The reaction of the amino group with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. researchgate.net These functional groups are known to participate in hydrogen bonding and can be crucial for molecular recognition in biological systems.
The following table summarizes some of the key derivatives that can be synthesized from this compound based on the reactivity of its amino group.
| Derivative Type | General Reaction | Reagent Example |
| Amide | N-Acylation | Benzoyl chloride |
| Sulfonamide | N-Sulfonylation | p-Toluenesulfonyl chloride |
| Urea | Reaction with isocyanate | Phenyl isocyanate |
| Thiourea | Reaction with isothiocyanate | Phenyl isothiocyanate |
Reaction Mechanisms of Aminobenzothiophene Transformations
The transformations of this compound are governed by fundamental reaction mechanisms of organic chemistry.
Nucleophilic Acyl Substitution: The formation of amides and sulfonamides proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl or sulfonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) results in the formation of the final product.
Nucleophilic Addition to Isocyanates/Isothiocyanates: The synthesis of ureas and thioureas involves the nucleophilic addition of the amino group to the carbon atom of the isocyanate or isothiocyanate group. This reaction is typically highly efficient and proceeds without the need for a catalyst.
Electrophilic Aromatic Substitution: Reactions involving electrophilic attack on the benzo[b]thiophene ring follow the general mechanism of electrophilic aromatic substitution. An electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation (a sigma complex or Wheland intermediate). Deprotonation then restores the aromaticity of the ring. The regioselectivity of this attack is determined by the directing effects of the existing substituents, namely the methoxy and amino groups.
While detailed mechanistic studies specifically for this compound are not extensively documented in the literature, the reactivity patterns can be predicted based on the well-established principles of physical organic chemistry and the known reactivity of related aminobenzothiophene systems.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
High-Resolution Mass Spectrometry for Heterocyclic Compounds
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel heterocyclic compounds like 6-Methoxybenzo[b]thiophen-3-amine. It provides an extremely accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. For this compound (C₉H₉NOS), the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm, providing strong evidence for the compound's identity.
Beyond the molecular ion peak, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of benzothiophene (B83047) derivatives is influenced by the nature and position of the substituents. In the case of this compound, common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (•OCH₃) or the amine group (•NH₂), as well as cleavages of the thiophene (B33073) ring. The study of these fragmentation patterns can help to confirm the connectivity of the molecule.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons on the benzene (B151609) ring would appear as distinct signals, with their coupling patterns revealing their relative positions. The amine protons might appear as a broad singlet, and the methoxy protons would be a sharp singlet at a characteristic chemical shift.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the two carbons of the thiophene ring and the six carbons of the benzene ring, as well as the methoxy carbon. The chemical shifts of these carbons are indicative of their electronic environment.
2D NMR: Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in the 1D spectra.
COSY (Correlation Spectroscopy) would reveal the coupling between adjacent protons, helping to establish the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for piecing together the entire molecular framework, including the confirmation of the position of the methoxy and amine groups.
A detailed analysis of the NMR data for a related compound, N-(6-methoxy-1-benzothiophen-3-yl)acetamide, reveals characteristic shifts that can be extrapolated to this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | 7.78 (d, J=1.0 Hz) | 119.3 |
| H4 | 7.90 (d, J=8.8 Hz) | 123.0 |
| H5 | 7.04 (dd, J=8.8, 2.4 Hz) | 114.7 |
| H7 | 7.45 (d, J=2.4 Hz) | 105.1 |
| NH | 10.32 (s) | - |
| OCH₃ | 3.84 (s) | 55.8 |
| C3 | - | 118.8 |
| C3a | - | 132.0 |
| C6 | - | 156.8 |
| C7a | - | 133.5 |
Data for N-(6-methoxy-1-benzothiophen-3-yl)acetamide, a closely related derivative.
Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of the molecule. These techniques are complementary and can be used to identify the presence of specific functional groups.
FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic and thiophene rings would fall in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would likely be a strong band around 1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the molecule, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum. The aromatic ring vibrations and the C-S stretching vibration of the thiophene ring would be expected to give rise to characteristic Raman signals.
X-ray Crystallography of Aminobenzothiophene Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. This information would definitively confirm the connectivity and conformation of the molecule.
In-Depth Computational and Theoretical Analysis of this compound Remains Elusive
The initial objective was to construct a detailed article outlining the computational and theoretical characteristics of this compound, structured around a specific framework encompassing Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, theoretical spectroscopic parameter calculations, and molecular dynamics (MD) simulations. However, the requisite data to populate these sections for the target compound is not present in the public domain.
While numerous studies exist for structurally related compounds, such as various benzothiophene, benzothiazole, and quinazoline (B50416) derivatives, the strict focus of this inquiry on this compound precludes the use of such analogous data. The introduction of information from different molecules would fall outside the specified scope and fail to provide a scientifically accurate profile of the compound .
The search for a specific CAS number for this compound was also undertaken to refine the search for relevant data, but this did not yield any dedicated computational studies. The available research on similar heterocyclic systems does indicate the common application of the requested theoretical methods to understand electronic structure, reactivity, and conformational behavior. For instance, DFT and FMO analyses are routinely used to explore the electronic properties and reaction mechanisms of novel therapeutic agents, and MD simulations are a standard tool for investigating the conformational dynamics and stability of bioactive molecules.
Unfortunately, without specific research focused on this compound, any attempt to generate the requested article would be speculative and not based on factual, scientific findings for this compound. Therefore, a detailed and accurate article on the computational and theoretical chemistry of this compound cannot be produced at this time due to the absence of published research.
Computational and Theoretical Chemistry of 6 Methoxybenzo B Thiophen 3 Amine
Molecular Dynamics (MD) Simulations
Intermolecular Interactions (e.g., π-π Stacking)
The benzo[b]thiophene moiety, a key structural feature of 6-Methoxybenzo[b]thiophen-3-amine, is known to participate in various noncovalent interactions, including π-π stacking. These interactions are crucial in the formation of supramolecular structures. For instance, in complexes with cyclic trinuclear silver(I) pyrazolates, benzothiophene (B83047) and its derivatives have been observed to arrange in a nearly parallel fashion relative to the macrocycle core. mdpi.com This arrangement is stabilized by Ag…C and Ag…S contacts, leading to the formation of infinite stacks. mdpi.com
The substitution pattern on the benzothiophene ring can influence the nature of these intermolecular interactions. For example, the replacement of certain substituents on the pyrazolate ligand in these complexes can lead to slightly shorter M…S contacts, indicating a modulation of the interaction strength. mdpi.com The presence of the methoxy (B1213986) and amine groups on the this compound molecule introduces additional potential for hydrogen bonding and other polar interactions, further diversifying its intermolecular interaction profile.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. nih.gov These models are instrumental in drug discovery for designing more potent and less toxic molecules. nih.gov For derivatives of benzo[b]thiophene, various QSAR models have been developed to predict a range of biological activities. nih.govnih.govresearchgate.netnih.gov
The development of robust QSAR/QSPR models hinges on the selection of appropriate molecular descriptors. These descriptors quantify different aspects of a molecule's structure and properties. Studies on benzothiophene derivatives have employed a variety of descriptor classes:
Topological Descriptors: These 2D descriptors encode information about the connectivity of atoms in a molecule. Examples include 2D-autocorrelation descriptors like GATS8p and MATS5e, which have been used to model the radical scavenging activity of di(hetero)arylamine derivatives of benzo[b]thiophenes. nih.gov Electro-topological parameters have also been shown to be important for the anticancer activity of novel benzothiophene derivatives. researchgate.net
Geometrical Descriptors (3D): These descriptors capture the three-dimensional arrangement of atoms. Radial Distribution Function (RDF) descriptors, such as RDF020e and RDF045e, have been linked to the antioxidant activity of benzothiophene derivatives, suggesting that the presence of electronegative atoms in the molecule's inner atmosphere enhances this activity. nih.gov
Physicochemical Descriptors: These descriptors relate to properties like polarity and hydrophobicity. For instance, descriptors such as PEOE_VSA_FPOL (related to partial equalization of orbital electronegativities and van der Waals surface area) and Q_VSA_FHYD (related to charge and van der Waals surface area of hydrophobic atoms) have been identified as key for the antimicrobial activity of benzothiophene derivatives against Staphylococcus aureus. researchgate.net The polar surface area, including contributions from phosphorus and sulfur, has also been correlated with anticancer activity. researchgate.net
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide insights into electronic properties.
The selection of the most relevant descriptors is a critical step in QSAR modeling. researchgate.net Techniques like Principal Component Analysis (PCA) are often used to reduce the dimensionality of the descriptor space and identify the most influential ones. researchgate.net
Once relevant descriptors are identified, various statistical methods are employed to build predictive models. These models establish a mathematical relationship between the descriptors and the observed activity or property.
Modeling Techniques:
Partial Least Squares (PLS) Regression: This method is widely used in QSAR studies of benzothiophene derivatives to handle datasets with many, and often correlated, descriptors. nih.govresearchgate.netresearchgate.net
Multiple Linear Regression (MLR): MLR is another common technique used to develop linear models for predicting biological activity. researchgate.netresearchgate.net
Principal Component Regression (PCR): This method combines PCA with regression and has been applied to model the antimicrobial activity of benzothiophene derivatives. researchgate.net
Machine Learning Methods: More advanced techniques like Random Forests (RF) and Support Vector Machines (SVM) are also being utilized to build more complex and potentially more accurate QSAR models. frontiersin.org
Applications in Benzothiophene Derivatives:
QSAR models have been successfully developed for various biological activities of benzothiophene derivatives, including:
Antioxidant Activity: A QSAR model for radical scavenging activity of di(hetero)arylamine derivatives of benzo[b]thiophenes was constructed using PLS, showing good robustness and predictability. nih.gov
Anticancer Activity: QSAR studies on benzothiophene-based histone deacetylase (HDAC) inhibitors revealed that steric, electrostatic, and electro-topological parameters are key for their anticancer activity. researchgate.net The best model achieved a high correlation coefficient (r² = 0.9412). researchgate.net
Antimicrobial Activity: QSAR models have been developed to predict the activity of benzothiophene derivatives against multidrug-resistant Staphylococcus aureus, with models showing strong predictive power (R² = 0.69–0.793). researchgate.net
Enzyme Inhibition: QSAR studies have been conducted on benzothiophene derivatives as inhibitors of enzymes like Plasmodium falciparum N-myristoyltransferase (PfNMT) and human monoamine oxidase (hMAO). nih.govnih.gov For PfNMT inhibitors, models showed good internal consistency and predictive ability. nih.gov
Selective Estrogen Receptor Downregulators (SERDs): 3D-QSAR models (CoMFA and CoMSIA) for benzothiophene-containing SERDs have been constructed to explore their antagonistic and degradation activities, exhibiting good predictive ability. nih.govtandfonline.com
The predictive power of these models is typically assessed through internal and external validation techniques, such as leave-one-out cross-validation (q²) and prediction on an external test set (pred_r²). nih.govresearchgate.netnih.gov These validated models serve as valuable tools for guiding the synthesis of new, more potent derivatives. nih.gov
Research Applications and Functional Potentials of 6 Methoxybenzo B Thiophen 3 Amine Derivatives
Applications in Organic Electronics and Material Science
The inherent π-conjugated system and planar structure of benzothiophene (B83047) derivatives make them prime candidates for use in organic electronics. acs.orgnih.gov The sulfur atom's lone pair electrons contribute to the aromatic system, facilitating charge delocalization, a key requirement for semiconductor materials. google.com
Benzothiophene and its fused analogues, known as thienoacenes, are fundamental building blocks for organic semiconductors (OSCs). acs.orgnih.gov These materials are advantageous for their use in various optoelectronic devices. bohrium.com The rigid, planar structure of the benzothiophene core promotes effective π-orbital overlap between adjacent molecules in the solid state, which is crucial for efficient charge transport. researchgate.net Researchers have developed numerous derivatives, such as bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT), which have demonstrated superior performance in organic field-effect transistors (OFETs) with high charge carrier mobilities. acs.orgnih.gov The versatility of the benzothiophene scaffold allows for the synthesis of a wide range of derivatives with tailored properties for specific electronic applications. researchgate.netacs.org
The modification of the benzothiophene core with various functional groups allows for the fine-tuning of its charge transport and optoelectronic properties. Side-chain engineering is a key strategy for manipulating a material's processability, crystallographic features, and electronic characteristics. researchgate.net For instance, the introduction of different π-bridge spacers and substituents can impact the frontier molecular orbital (HOMO/LUMO) energy levels, absorption spectra, and reorganization energy, all of which are critical parameters for charge transport. rsc.org
Theoretical studies using Density Functional Theory (DFT) have shown that the geometric structures and electronic properties of benzothiophene derivatives can be systematically altered. rsc.org These modifications influence the intermolecular interactions and molecular packing in the solid state, which in turn dictates the efficiency of charge movement through the material. rsc.orgagu.edu.tr The strategic placement of substituents can enhance π-stacking and create favorable pathways for charge carriers, leading to higher mobility. rsc.orgrsc.org Furthermore, the optoelectronic properties, such as light absorption and emission, can be controlled, which is essential for applications in devices like organic photovoltaics and light-emitting diodes. rsc.orgresearchgate.net
| Derivative Type | Key Structural Feature | Impact on Properties | Application Area |
| BTBT Derivatives | Fused thienoacene structure | High charge carrier mobility, good stability. acs.orgnih.gov | High-performance OFETs. acs.org |
| Anthracene-Bridged | Vinyl, ethynyl, or single-bond bridges | Modulation of intermolecular interactions and charge mobility. rsc.org | Organic transistors. rsc.org |
| Nucleobase-Functionalized | Pendant adenine (B156593) or thymine (B56734) groups | Directed self-assembly via hydrogen bonding, influencing organization and mobility. rsc.orgresearchgate.net | Advanced organic electronics. rsc.org |
| Oligoethylene Glycol (OEG) Substituted | Hydrophilic side chains | Increased processability, but potential for charge trapping. researchgate.netrsc.org | Solution-processable devices. researchgate.net |
This table summarizes the impact of different structural modifications on the properties and applications of benzothiophene-based organic semiconductors.
Benzothiophene derivatives have emerged as highly promising materials for active layers in both OLEDs and OFETs. researchgate.netacs.org In OFETs, the ability of these materials to efficiently transport charge is paramount. Solution-processable BTBT derivatives, for example, have enabled the fabrication of OFETs with hole mobilities exceeding 1.0 cm²/Vs. acs.org Some derivatives have even achieved mobilities as high as 4.6 cm²/Vs. rsc.org The performance of these devices is heavily dependent on the molecular structure, which influences the thin-film morphology and the interface with the dielectric layer. bohrium.comresearchgate.net
In the realm of OLEDs, benzothiophene derivatives are utilized as host materials for phosphorescent emitters and as charge-transporting materials. google.comshinematerials.com Their high triplet energy and bipolar charge transport capabilities are particularly advantageous for blue phosphorescent OLEDs. shinematerials.com Recently, derivatives of bohrium.combenzothieno[3,2-b]benzothiophene-tetraoxide have been developed as emitters exhibiting thermally activated delayed fluorescence (TADF), which is a key mechanism for achieving high efficiency in next-generation OLEDs. rsc.orgrsc.orgresearchgate.net These materials can be processed from solution, simplifying the fabrication of OLED devices. rsc.orgresearchgate.net
| Device | Role of Benzothiophene Derivative | Example Compound Class | Key Performance Metric |
| OFET | Active semiconductor layer | Dialkyl-BTBTs | Hole mobility > 1.0 cm²/Vs. acs.org |
| OFET | Active semiconductor layer | C6-Ph-BTBT | Hole mobility up to 4.6 cm²/Vs. rsc.org |
| OLED | Hole-transport material | General benzothiophene derivatives | High carrier injection and transport ability. google.com |
| OLED | Host for blue phosphorescent emitters | Carbazole and phosphine (B1218219) oxide functionalized benzothiophene | High quantum efficiency (19.1%). shinematerials.com |
| OLED | TADF emitter | D–A–D structures with a BTBTOx4 acceptor | Potential for high-efficiency, solution-processed devices. rsc.orgrsc.orgresearchgate.net |
This table highlights the specific roles and performance metrics of benzothiophene derivatives in OLEDs and OFETs.
Medicinal Chemistry and Biological Activity Studies (Mechanistic Focus)
The benzo[b]thiophene core is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govnih.gov The structural similarity of this scaffold to biologically active molecules makes it an attractive starting point for the design of new therapeutic agents. researchgate.netnih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzo[b]thiophene derivatives. These studies investigate how modifications to the chemical structure affect biological activity, guiding the rational design of more potent and selective drug candidates. researchgate.netnih.gov For instance, in the development of antifungal agents, benzo[b]thiophene analogues of the allylamine (B125299) antimycotic terbinafine (B446) were synthesized. nih.gov It was found that the position of the allylamine side chain and the presence of halogen substituents significantly influenced the antifungal activity, particularly against Candida albicans. nih.gov
Similarly, in the design of cholinesterase inhibitors for potential Alzheimer's disease treatment, SAR analysis of benzo[b]thiophene-chalcone hybrids revealed that the nature and position of substituents on the aromatic rings were critical for inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com For antimitotic agents, the position of the amino group on the benzo[b]thiophene skeleton (2-amino vs. 3-amino) was found to be a key determinant of activity, with a 2-amino derivative showing potent, subnanomolar inhibition of cancer cell growth. nih.gov These studies underscore the importance of systematic structural modifications to identify the chemical features responsible for desired biological effects. researchgate.netresearchgate.net
At the molecular level, many of the therapeutic effects of benzo[b]thiophene derivatives are attributed to their ability to inhibit specific enzymes. In vitro studies are essential for elucidating these inhibition mechanisms. For example, benzo[b]thiophen-3-ol derivatives have been investigated as inhibitors of human monoamine oxidase (hMAO), an enzyme implicated in neurodegenerative diseases. nih.govresearchgate.net Molecular docking studies suggested that these compounds bind effectively within the enzyme's active site, and experimental assays confirmed that most derivatives showed high selectivity for the MAO-B isoform. nih.govresearchgate.net
In another study, benzo[b]thiophene derivatives were synthesized and evaluated as inhibitors of alkaline phosphatases, enzymes relevant to conditions like osteoarthritis. nih.gov The research identified compounds with inhibition constants comparable to the known inhibitor levamisole. nih.gov Furthermore, quinolone-based hydrazones incorporating a thiophene (B33073) moiety have been shown to inhibit key enzymes in carbohydrate metabolism, such as α-glucosidase and α-amylase, suggesting their potential as antidiabetic agents. acs.org Kinetic analysis of these interactions helps to determine the mode of inhibition (e.g., competitive, non-competitive), providing deeper insight into how these molecules interact with their enzyme targets. acs.org
| Compound Class | Target Enzyme(s) | Key SAR Finding | Mechanistic Insight |
| Benzo[b]thienylallylamines | Fungal enzymes | 3-Chloro-7-benzo[b]thienyl substitution enhanced activity against C. albicans. nih.gov | Bioisosteric replacement of naphthalene (B1677914) with substituted benzo[b]thiophene modifies activity. nih.gov |
| Benzo[b]thiophen-3-ols | Monoamine Oxidase B (MAO-B) | Aryl substituents on the core structure modulate inhibitory potency and selectivity. nih.govresearchgate.net | Compounds bind within the hMAO-B active site, with high selectivity over the A isoform. nih.govresearchgate.net |
| 2- and 3-Aminobenzo[b]thiophenes | Tubulin | 2-Amino substitution with a 6-methyl group led to potent antiproliferative activity. nih.gov | Binds to the colchicine (B1669291) site on tubulin, inhibiting its polymerization. nih.gov |
| Benzothiopheno-tetramisoles | Alkaline Phosphatases (TNAP, IAP) | Derivatives showed comparable or superior inhibition to the standard levamisole. nih.gov | Inhibition constants (Ki) were determined, showing varying selectivity for different phosphatase isozymes. nih.gov |
| Benzo[b]thiophene-chalcones | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Substituents on the chalcone (B49325) moiety dictate potency and selectivity for AChE vs. BChE. mdpi.com | Molecular docking suggests specific interactions within the enzyme active sites. mdpi.com |
This table details the enzyme targets, key SAR findings, and mechanistic insights for various classes of biologically active benzo[b]thiophene derivatives.
Receptor Binding and Ligand-Target Interactions (In Vitro Molecular Studies)
The benzo[b]thiophene scaffold, particularly when substituted with amine and methoxy (B1213986) groups, serves as a valuable template for designing molecules that can interact with specific biological receptors. In vitro molecular studies, including computational docking simulations and cell-based assays, are crucial for elucidating these interactions.
A primary method for investigating ligand-target interactions is molecular docking. This computational technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein receptor. For instance, in studies involving scaffold hopping from natural products to create new anticancer agents, derivatives are designed and then evaluated in silico. nih.gov These simulations can reveal key interactions, such as the ability of a ligand to fit within the ATP-binding cleft of a kinase, a common target in cancer therapy. nih.gov One such study on quinone-based compounds, developed through scaffold hopping, utilized molecular docking to show that a bromo-substituted analog could occupy the ATP-binding site of Abl Tyrosine Kinase (Abl TK), a key target in leukemia. nih.gov The analysis identified specific binding interactions similar to those of known inhibitors like dasatinib (B193332) and imatinib. nih.gov
Cell-based in vitro assays provide functional confirmation of these predicted interactions. For example, a synthetic derivative, 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, was tested in HepG2 liver cells. nih.gov These experiments demonstrated that the compound could dose-dependently inhibit lipid synthesis, providing concrete evidence of its engagement with and modulation of a cellular target. nih.gov
These molecular studies are fundamental in the early stages of drug discovery, allowing researchers to prioritize compounds with the highest potential for specific and effective receptor binding before advancing to more complex biological evaluations.
Table 1: Example of In Silico Molecular Docking Analysis for a Designed Ligand This table is a representative example based on methodologies described in the cited literature.
| Parameter | Finding | Reference |
| Target Protein | Abl Tyrosine Kinase (Abl TK) | nih.gov |
| Ligand | Plastoquinone Analog (PQ2) | nih.gov |
| Docking Method | Glide/SP Docking Protocol | nih.gov |
| Binding Site | ATP-binding Cleft | nih.gov |
| Key Interactions | The ligand occupies the binding cleft, showing interactions comparable to known inhibitors dasatinib and imatinib. | nih.gov |
| Predicted Affinity | Binds to the minor groove of DNA double helix. | nih.gov |
Exploration of Molecular Targets and Pathways
Identifying the specific molecular targets and the biological pathways modulated by derivatives of 6-methoxybenzo[b]thiophen-3-amine is a key objective of their research applications. These investigations reveal the mechanism of action and provide a rationale for their potential therapeutic effects.
Kinases represent a significant class of molecular targets for inhibitors derived from various chemical scaffolds. researchgate.net Tyrosine kinases, in particular, are critical regulators of cellular processes like growth, differentiation, and proliferation, and their dysregulation is implicated in numerous diseases. researchgate.net Virtual screening approaches have been employed to identify new chemical scaffolds, including those based on heterocyclic systems, as potential inhibitors of enzymes like shikimate kinase, a target for anti-tuberculosis agents. nih.gov
Research on a specific tetrahydrobenzo[b]thiophene derivative, ZJ001, has successfully identified a key metabolic pathway it modulates. nih.gov This compound was found to be an effective inhibitor of the sterol-regulatory element binding protein (SREBP)-1c pathway, a major regulator of lipid biosynthesis in the liver. nih.gov Further investigation in insulin-treated hepatocytes revealed that the compound's mechanism involves the suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.gov This suppression of mTORC1 is critical as it controls the transcription of SREBP-1c. nih.gov Additionally, the compound was shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and the regulatory-associated protein of mTOR (Raptor), further implicating its role in this central metabolic signaling network. nih.gov
The exploration of these targets and pathways demonstrates the potential for benzo[b]thiophene derivatives to act as specific modulators of cellular signaling, particularly in the context of metabolic disorders. nih.gov
Table 2: Identified Molecular Targets and Pathways for Benzo[b]thiophene Derivatives
| Derivative/Scaffold | Molecular Target | Modulated Pathway | Biological Context | Reference |
| 2-(3-benzoylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (ZJ001) | mTORC1, SREBP-1c | Lipid Biosynthesis | Metabolic Disorders | nih.gov |
| General Benzothiophene Scaffold | Abl Tyrosine Kinase (Abl TK) | Cancer Cell Proliferation (predicted) | Leukemia | nih.gov |
| General Heterocyclic Scaffolds | Shikimate Kinase | Shikimate Pathway (Enzyme Inhibition) | Tuberculosis | nih.gov |
Coordination Chemistry and Ligand Design
The benzothiophene ring system is a structurally significant and versatile scaffold in the field of ligand design and coordination chemistry. acs.org A "scaffold" refers to the core chemical structure of a molecule which can be systematically modified with different functional groups to create a library of related compounds. nih.govwikipedia.org The strategy of "scaffold hopping," where the core structure is significantly altered to create new lead compounds while maintaining key functional groups, has become a powerful tool in drug discovery. nih.gov
In coordination chemistry, ligands bind to a central metal atom to form a coordination complex. The design of the ligand is paramount as it dictates the resulting complex's geometry, stability, and reactivity. The benzothiophene scaffold has been successfully incorporated into chiral ligands used in asymmetric catalysis. acs.org For example, a phosphinooxazoline (PHOX) ligand incorporating a benzothiophene moiety has been used in nickel-catalyzed asymmetric carbonylative coupling reactions. acs.org In this context, the chiral ligand-metal complex directs the reaction to produce a specific enantiomer of the desired chiral amide, achieving high enantiomeric excess. acs.org This demonstrates a sophisticated application where the ligand's structure directly controls the stereochemical outcome of a chemical transformation. acs.org
The design process for such ligands often combines computational and synthetic approaches. Virtual screening and molecular docking can be used to pre-select scaffolds that are likely to bind to a particular target or facilitate a specific reaction. nih.gov This is followed by the chemical synthesis of the designed ligands and their evaluation. The versatility of the benzothiophene scaffold allows for the synthesis of a diverse array of chiral amides and other complex carbonyl-containing compounds, which have significant implications for synthetic and medicinal chemistry. acs.org
Future Research Directions for 6 Methoxybenzo B Thiophen 3 Amine
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient, cost-effective, and environmentally friendly methods for the synthesis of 6-methoxybenzo[b]thiophen-3-amine is a primary area of future research. While traditional methods for creating benzo[b]thiophenes exist, a focus on green chemistry principles is essential for modern chemical manufacturing. chemicalbook.commdpi.comresearchgate.net
Future synthetic strategies are expected to focus on several key areas:
Catalytic Amination: Research into the direct C-H amination of the 6-methoxybenzo[b]thiophene (B1315557) core at the 3-position using advanced catalytic systems is a promising avenue. This approach could significantly shorten the synthetic route and reduce waste compared to classical multi-step syntheses that often involve harsh reagents and generate significant byproducts. organic-chemistry.org
Flow Chemistry: The application of continuous flow chemistry presents an opportunity for a scalable, safe, and highly efficient synthesis of this compound. youtube.com Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and safer handling of reactive intermediates. youtube.com
Biocatalysis: The use of enzymes, or biocatalysts, for the synthesis of amines is a rapidly growing field in green chemistry. mdpi.comresearchgate.neteuropa.eunih.gov Future research could explore the development of specific enzymes, such as transaminases or engineered ammonia (B1221849) lyases, that can selectively install the amine group onto the 6-methoxybenzo[b]thiophene scaffold. mdpi.comresearchgate.net Biocatalytic methods offer the potential for high stereoselectivity and can be performed under mild, aqueous conditions, further enhancing the sustainability of the synthesis. mdpi.comresearchgate.neteuropa.eunih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Amination | Shorter synthetic routes, reduced waste. | Development of selective and efficient catalysts. |
| Flow Chemistry | Scalability, safety, higher yields, improved purity. | Optimization of reactor design and reaction conditions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability. | Discovery and engineering of specific enzymes. |
Advanced Computational Modeling and Machine Learning Applications in Compound Design
To accelerate the discovery of new applications for this compound, advanced computational modeling and machine learning techniques will be indispensable. These in silico methods can predict the properties of derivatives and guide the synthesis of new compounds with desired characteristics, saving significant time and resources. nih.govupf.edu
Future research in this area will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing robust QSAR models for derivatives of this compound can help in predicting their biological activity or material properties. nih.govresearchgate.net By correlating structural features with observed activities, these models can identify key molecular descriptors that influence the compound's behavior, guiding the design of more potent or effective analogs.
Molecular Docking Simulations: For applications in medicinal chemistry, molecular docking studies can elucidate the binding interactions of this compound derivatives with specific biological targets, such as proteins or enzymes. researchgate.netasianpubs.orgnih.govresearchgate.net This provides insights into the mechanism of action and can be used to optimize the compound's structure to enhance its binding affinity and selectivity.
Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing data to predict a wide range of properties for novel this compound derivatives, including their electronic properties, solubility, and toxicity. researchgate.netnih.govdeakin.edu.au This can significantly streamline the material and drug discovery process by prioritizing the synthesis of compounds with the most promising profiles. nih.govupf.eduresearchgate.netnih.govdeakin.edu.au
| Computational Method | Application in Compound Design | Potential Impact |
| QSAR | Predicting biological activity and material properties. | Faster identification of lead compounds. |
| Molecular Docking | Understanding and optimizing binding to biological targets. | Design of more potent and selective drugs. |
| Machine Learning | Predicting a wide range of molecular properties. | Accelerated discovery of new materials and therapeutics. |
Exploration of Emerging Applications in Interdisciplinary Fields
The unique electronic and structural properties of the 6-methoxybenzo[b]thiophene core suggest that its 3-amino derivative could find applications beyond traditional medicinal chemistry. nih.gov Future research should explore its potential in emerging interdisciplinary fields.
Promising areas for future investigation include:
Materials Science: Benzo[b]thiophene derivatives are known to be useful in the development of organic semiconductors. bohrium.comdntb.gov.uaresearchgate.netresearchgate.netmdpi.com The introduction of an amine group at the 3-position of 6-methoxybenzo[b]thiophene could modulate its electronic properties, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Research in this area would involve synthesizing and characterizing the material properties of this compound and its derivatives. bohrium.comdntb.gov.uaresearchgate.netresearchgate.netmdpi.com
Chemical Biology: As a fluorescent scaffold, this compound could be developed into chemical probes for studying biological processes. Its intrinsic fluorescence could be harnessed to visualize and track biological molecules or events within living cells. Further functionalization would allow for the creation of targeted probes for specific proteins or cellular components.
| Interdisciplinary Field | Potential Application | Research Direction |
| Materials Science | Organic electronics (OLEDs, OFETs, OPVs). | Synthesis and characterization of electronic properties. |
| Chemical Biology | Fluorescent chemical probes. | Development of targeted probes for bioimaging. |
Q & A
Q. What are the common synthetic routes for 6-methoxybenzo[b]thiophen-3-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves:
- Nitro Reduction : Starting from a nitro-substituted precursor (e.g., 3-nitrobenzo[b]thiophene), reduction using Fe powder in ethanol/water under reflux achieves the amine group with >90% yield .
- Methoxy Introduction : Methoxy groups can be introduced via nucleophilic substitution using NaH and methanol in THF, optimized at room temperature for 2–4 hours .
- Key Factors : Solvent choice (e.g., THF for polar aprotic conditions), stoichiometry of reducing agents (e.g., Fe in excess), and temperature control (reflux vs. RT) critically influence yield.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C6, amine at C3). Aromatic protons typically appear at δ 6.8–7.5 ppm .
- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 194.05) and purity (>95% by reverse-phase HPLC with MeCN:H₂O gradients) .
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
Q. How can researchers purify this compound effectively?
- Methodological Answer :
- Reverse-Phase HPLC : Use gradients of MeCN:H₂O (30%→100%) to separate impurities, especially for derivatives with polar substituents .
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent resolves non-polar byproducts .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or alkylation) impact the biological activity of this compound derivatives?
- Methodological Answer :
- Halogenation : Bromination with N-bromosuccinimide (NBS) in CCl₄ introduces Br at C4/C6, enhancing antimicrobial activity (e.g., MIC values ≤2 µg/mL against S. aureus) .
- Alkylation : Reaction with 2-ethylaminoethanol in benzene forms amino-alcohol derivatives, improving solubility and CNS penetration .
- SAR Studies : Compare IC₅₀ values in enzyme assays (e.g., topoisomerase II inhibition) to correlate substituent effects .
Q. What mechanistic insights explain the reactivity of the amine group in this compound under oxidative conditions?
- Methodological Answer :
- Oxidation Pathways : The amine undergoes oxidation to nitroso intermediates using H₂O₂ in acidic conditions, confirmed by LC-MS .
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λₐᵦs ~300 nm for nitroso formation) and optimize pH (4–6) to minimize over-oxidation .
Q. How can computational modeling guide the design of this compound-based probes for biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities to targets like DNA gyrase (ΔG ≤ -8 kcal/mol indicates strong binding) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron density at C3 (amine) for electrophilic functionalization .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
- Methodological Answer :
- Standardized Assays : Replicate MIC testing under CLSI guidelines to control variables like inoculum size and growth media .
- Meta-Analysis : Compare datasets using ANOVA to identify outliers (e.g., discrepancies in IC₅₀ values due to assay sensitivity) .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, drying time for NaH) to mitigate batch-to-batch variability .
- Data Validation : Cross-verify NMR assignments with DEPT-135 and HSQC for ambiguous peaks .
- Ethical Reporting : Disclose negative results (e.g., failed alkylation attempts) to refine SAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
